N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide is an organic compound with the molecular formula C28H49NOS This compound is characterized by the presence of a long octadecyl chain attached to a sulfanyl group, which is further connected to an ethyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide typically involves the reaction of octadecylthiol with 2-bromoethylamine, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide is primarily attributed to its ability to interact with biological membranes. The long octadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the phenylacetamide moiety may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(hexadecylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(dodecylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(octadecylsulfanyl)ethyl]-2-benzamide
Uniqueness
N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide stands out due to its long octadecyl chain, which imparts unique amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring integration into lipid bilayers. Compared to similar compounds with shorter alkyl chains, it offers enhanced hydrophobic interactions and stability in various formulations .
Properties
Molecular Formula |
C28H49NOS |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-(2-octadecylsulfanylethyl)-2-phenylacetamide |
InChI |
InChI=1S/C28H49NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-31-25-23-29-28(30)26-27-21-18-17-19-22-27/h17-19,21-22H,2-16,20,23-26H2,1H3,(H,29,30) |
InChI Key |
GTDXAFUXWCTPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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